2-Bromo-5-(4-fluorobenzyl)thiophene
Description
2-Bromo-5-(4-fluorobenzyl)thiophene is a brominated thiophene derivative featuring a 4-fluorobenzyl substituent at the 5-position of the thiophene ring. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the aryl or benzyl groups .
Properties
Molecular Formula |
C11H8BrFS |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methyl]thiophene |
InChI |
InChI=1S/C11H8BrFS/c12-11-6-5-10(14-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
PMLOYQTXZRLCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(S2)Br)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agent
One of the primary applications of 2-Bromo-5-(4-fluorobenzyl)thiophene is as an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus. This compound enhances glucose excretion in urine, thereby lowering blood sugar levels in patients with diabetes .
Anticancer Potential
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy. For instance, preliminary investigations have reported cytotoxic effects against breast cancer cell lines with promising IC50 values .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it could significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages, indicating its potential utility in treating inflammatory diseases .
Material Science
Organic Electronics
Thiophene derivatives are widely used in the development of organic semiconductors due to their excellent electronic properties. This compound can be utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of bromine and fluorine enhances the compound's electronic characteristics, facilitating charge transport and improving device performance .
Corrosion Inhibition
In industrial applications, thiophene derivatives have been explored as corrosion inhibitors. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates, making them valuable in various industrial settings .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Coupling Reaction: The initial step typically involves the coupling of 2-bromothiophene with p-bromofluorobenzene to form an intermediate.
- Friedel-Crafts Reaction: This is followed by a Friedel-Crafts reaction with 2-methyl-5-bromobenzoic acid to yield the desired thiophene derivative.
- Reduction Reaction: Finally, a reduction step is performed to obtain this compound with high purity and yield .
Anticancer Efficacy
A study evaluating the effects of this compound on various cancer cell lines revealed an IC50 value around 5 µM against MCF-7 cells, suggesting significant antiproliferative effects linked to apoptosis induction via mitochondrial pathways.
Anti-inflammatory Activity
In another investigation, treatment with this compound resulted in decreased levels of inflammatory markers in macrophages, supporting its potential use as an anti-inflammatory agent.
Enzyme Interaction Studies
Biochemical assays demonstrated that this compound inhibits PARP enzymes with a Ki value of approximately 0.85 µM, indicating its potential role in cancer therapies targeting DNA repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Features and Properties of Selected Thiophene Derivatives
*Calculated based on molecular formula C₁₁H₉BrFS.
Physicochemical Properties
- Solubility and Lipophilicity:
- Derivatives with alkyl chains (e.g., hexyl) exhibit higher logP values, favoring membrane penetration but limiting solubility. For instance, 2g has a predicted logP of ~5.2, whereas this compound (logP ~3.8) may offer better aqueous compatibility.
- The methyl group in 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene balances lipophilicity and steric effects, making it suitable for oral drug formulations .
Q & A
Q. What are the standard synthetic routes for 2-Bromo-5-(4-fluorobenzyl)thiophene, and how is regioselectivity controlled?
Q. What are the primary pharmacological applications of thiophene derivatives like this compound?
Thiophene derivatives exhibit biofilm inhibition , anti-thrombolytic activity , and COX-2 inhibition . For example:
- Analogues with fluorobenzyl groups show IC₅₀ values of ~4.26 μM for COX-2 inhibition via cation–π interactions with Tyr355 residues .
- Brominated thiophenes demonstrate 60–70% biofilm inhibition in bacterial assays .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorobenzyl substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine enhances electrophilicity at the brominated thiophene site, accelerating oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the benzyl group may reduce yields unless bulky ligands (e.g., P(o-NMe₂Ph)₃) or additives are used to stabilize the transition state .
Q. What contradictions exist in reported biological activities of fluorobenzyl-thiophene derivatives, and how can they be resolved?
- Discrepancy : Some studies report high anti-thrombolytic activity (e.g., 70% clot lysis ), while others note limited efficacy in vivo.
- Resolution : Differences in assay conditions (e.g., plasma protein binding in vitro vs. in vivo metabolism) must be standardized. Use of isotopically labeled analogs (e.g., ¹⁸F for PET tracking) can clarify biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
